molecular formula C10H14O2 B1214212 3-(4-Methoxyphenyl)propan-1-ol CAS No. 5406-18-8

3-(4-Methoxyphenyl)propan-1-ol

Cat. No.: B1214212
CAS No.: 5406-18-8
M. Wt: 166.22 g/mol
InChI Key: NIIDHUCLROLCBU-UHFFFAOYSA-N
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Scientific Research Applications

3-(4-Methoxyphenyl)propan-1-ol has significant applications in scientific research, including:

Safety and Hazards

3-(4-Methoxyphenyl)propan-1-ol is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled . It should be stored in a well-ventilated place, with the container kept tightly closed .

Mechanism of Action

Target of Action

This compound belongs to the class of methoxybenzenes , which are known to interact with various biological targets.

Mode of Action

It has been mentioned that this compound participates in β-alkylation of 1-phenylethanol This suggests that it may interact with its targets through alkylation, leading to changes in the function of the target molecules

Biochemical Pathways

Given its participation in β-alkylation , it may influence pathways involving phenylethanol or related compounds. The downstream effects of these interactions would depend on the specific roles of the altered molecules in their respective pathways.

Result of Action

As a potential bioactive compound , it may exert various effects at the molecular and cellular levels, depending on its targets and mode of action. Detailed studies are required to describe these effects.

Biochemical Analysis

Biochemical Properties

3-(4-Methoxyphenyl)propan-1-ol plays a significant role in biochemical reactions, particularly in the β-alkylation of 1-phenylethanol catalyzed by RuCl2(DMSO)4 . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to participate in reactions involving methoxybenzenes, which are known to interact with enzymes involved in metabolic pathways . The nature of these interactions often involves the formation of intermediate complexes that facilitate the transfer of functional groups, thereby modulating enzyme activity and metabolic flux.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain tumor cell lines, compounds similar to this compound have exhibited cytotoxic effects, indicating potential anticancer properties . Additionally, it can modulate the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its participation in β-alkylation reactions suggests that it can form covalent bonds with enzyme active sites, thereby modulating their activity . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and disruption of cellular homeostasis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. It is metabolized primarily through pathways involving methoxybenzenes, which are known to undergo demethylation and other modifications . These metabolic processes can influence the levels of metabolites and the overall metabolic flux within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution can influence its activity and function, as it may preferentially accumulate in certain tissues or organelles, thereby exerting localized effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Methoxyphenyl)propan-1-ol can be synthesized by reacting methoxyphenylacetone with anhydrous hydrochloric acid under alkaline conditions . The specific reaction steps and conditions need to be adjusted according to laboratory conditions and operational requirements .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reaction pathways but optimized for large-scale production. This typically includes the use of continuous flow reactors and precise control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed

    Oxidation: 4-Methoxyphenylpropanal or 4-Methoxyphenylpropanoic acid.

    Reduction: Different alcohol derivatives depending on the reducing agent and conditions.

    Substitution: Various substituted methoxyphenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-propanol
  • 3-(4-Methoxyphenyl)propionaldehyde
  • 3-(4-Hydroxyphenyl)-1-propanol

Uniqueness

3-(4-Methoxyphenyl)propan-1-ol is unique due to its specific structural features, such as the presence of a methoxy group on the phenyl ring and a propanol chain. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in organic synthesis and industrial processes .

Properties

IUPAC Name

3-(4-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIDHUCLROLCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202382
Record name 3-(4-Methoxyphenyl)propan-1-ol
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5406-18-8
Record name 3-(4-Methoxyphenyl)-1-propanol
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Record name 4-Methoxybenzenepropanol
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Record name 5406-18-8
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Record name 3-(4-Methoxyphenyl)propan-1-ol
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Record name 3-(4-methoxyphenyl)propan-1-ol
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Record name 4-Methoxybenzenepropanol
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Synthesis routes and methods I

Procedure details

A solution of the 3-(4-methoxyphenyl)propionic acid in 100 ml of anhydrous ether was added dropwise to a suspension of 1.10 g of lithium aluminum hydride in 50 ml of anhydrous ether with stirring at room temperature over 20 minutes. After stirring at room temperature for 30 minutes, the mixture was refluxed for 1 hours. After cooling, water was added with ice cooling, and the mixture was made acidic by further addition of 10% hydrochloric acid and then extracted with ether. The organic layer was washed with saturated aqueous solution of sodium chloride, driven over anhydrous magnesium sulfate and concentrated under reduced pressure to give 5.06 g of 3-(4-methoxyphenyl)propanol.
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1.1 g
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Synthesis routes and methods II

Procedure details

Methyl sulphonyl chloride (12.5 g, 0.11M) was added dropwise to a stirred solution of p-methoxyphenylpropanol (16.6 g, 0.10M) in dichloromethane (60 ml)/pyridine (20 ml) at 0° C. The reaction mixture was maintained at 0° C. for 12 hours, then diluted with dichloromethane (250 ml) and washed with hydrochlorid acid (5×50 ml of 5M.1-1). The solution was washed with water, dried (MgS04) and the solvent was evaporated off under reduced pressure to give 3-(4-methoxyphenyl)propan-1-ol, methane sulphonate (20 g), as a colourless crystalline solid, m.p. 41-42° C. (pentane).
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12.5 g
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16.6 g
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250 mL
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Synthesis routes and methods III

Procedure details

2.26 g (14.87 mmoles) of 3-(4-hydroxyphenyl)-1-propanol were dissolved in dry acetone (20 ml) and potassium carbonate (2.05 g, 14.87 mmoles) was added, followed by methyl iodide (MeI) (2.11 g, 14.87 mmoles). The mixture was kept at reflux in a water bath at 60-70° C. for 48 h. After that period of time, it was diluted with water and the acetone was removed at reduced pressure. Extraction was performed with diethyl ether, and the result was washed with water, dried over sodium sulphate, filtered and the solvent was evaporated in a vacuum to give an oil (2.35 g) (94.93% yield) of 3-(4-methoxyphenyl)-1-propanol.
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2.26 g
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20 mL
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2.11 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the stereochemistry of 3-(4-Methoxyphenyl)propan-1-ol in biological systems?

A: Research suggests that the stereochemistry of this compound plays a crucial role in its biological activity, specifically in enzyme-mediated reactions. A study utilizing deuterium labeling experiments demonstrated that baker's yeast selectively reduces the double bond of (Z)-α-ethoxycinnamaldehyde to produce the (1R,2S,3R)-[1,2,3-3H2]-2-ethoxy-3-(4-methoxyphenyl)propan-1-ol enantiomer. [] This highlights the stereospecificity of the enzymatic reduction, indicating that biological systems may differentiate between the enantiomers of this compound.

Q2: Has this compound been found in natural sources, and what is its significance in these sources?

A: While the provided research doesn't explicitly state the natural occurrence of this compound, it serves as a key building block in the total synthesis of Tedarene A. [] Tedarene A, a macrocyclic diaryl ether heptanoid found in the marine sponge Tedania ignis, exhibits inhibitory effects on nitric oxide production. The successful synthesis of Tedarene A using this compound as a starting material underscores the compound's utility in constructing complex natural products with potential therapeutic applications.

Q3: What analytical techniques are commonly employed to characterize and study this compound?

A: Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential tools for characterizing this compound. Researchers utilize 1D (1H and 13C) and 2D (COSY, HMQC, HMBC) NMR spectra to elucidate the compound's structure and connectivity. [] Additionally, high-resolution mass spectrometry provides precise molecular weight information, confirming the compound's identity. [, ] These techniques are crucial for confirming the structure and purity of synthesized or isolated this compound.

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